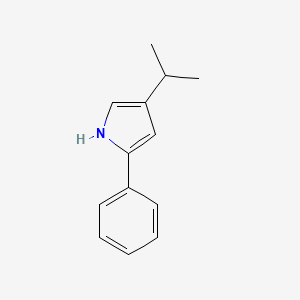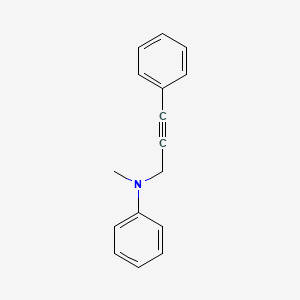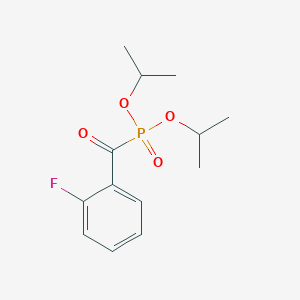
Phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester is an organophosphorus compound with the molecular formula C13H18FO4P
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester typically involves the esterification of phosphonic acid derivatives with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
Phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and alcohol.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Hydrolysis: Phosphonic acid and isopropyl alcohol.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products of the phosphonic acid ester.
科学的研究の応用
Phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with phosphonic acid derivatives.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用機序
The mechanism of action of phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid ester group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes that recognize phosphate substrates. This binding can inhibit the enzyme’s activity, making the compound a potential enzyme inhibitor. The fluorobenzoyl group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Phosphonic acid, (2-fluorobenzoyl)-, bis(1-methylethyl) ester can be compared with other similar compounds such as:
Phosphonic acid, (2-chlorobenzoyl)-, bis(1-methylethyl) ester: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in the original compound can provide different electronic and steric effects, influencing its reactivity and binding properties.
Phosphonic acid, (2-bromobenzoyl)-, bis(1-methylethyl) ester: Similar structure but with a bromine atom. Bromine is larger and less electronegative than fluorine, which can affect the compound’s chemical behavior and interactions.
Phosphonic acid, (2-methylbenzoyl)-, bis(1-methylethyl) ester: Similar structure but with a methyl group. The absence of a halogen atom can result in different reactivity and biological activity.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.
特性
CAS番号 |
141543-26-2 |
|---|---|
分子式 |
C13H18FO4P |
分子量 |
288.25 g/mol |
IUPAC名 |
di(propan-2-yloxy)phosphoryl-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C13H18FO4P/c1-9(2)17-19(16,18-10(3)4)13(15)11-7-5-6-8-12(11)14/h5-10H,1-4H3 |
InChIキー |
OJJDEGYWSMAVLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OP(=O)(C(=O)C1=CC=CC=C1F)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
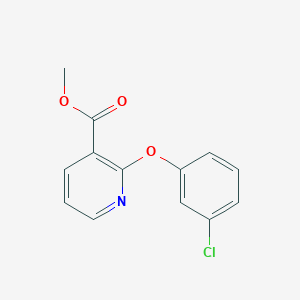
![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
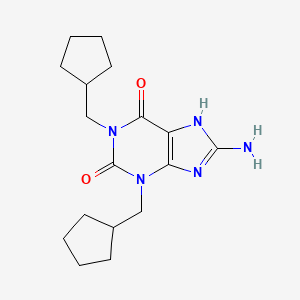

![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
